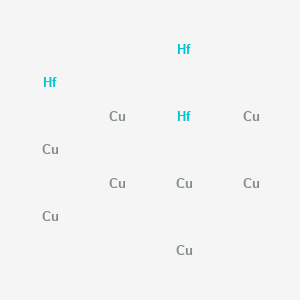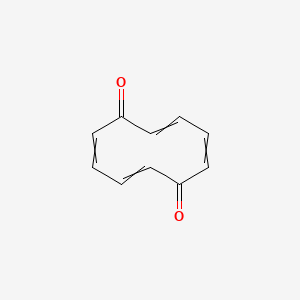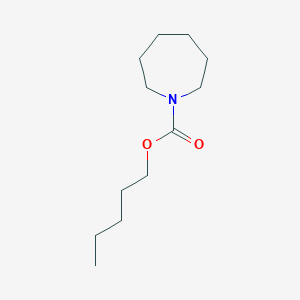
Copper--hafnium (8/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper–hafnium (8/3) is an intermetallic compound composed of copper and hafnium in a specific stoichiometric ratio. This compound is known for its unique combination of properties, including high mechanical strength, excellent thermal and electrical conductivity, and resistance to oxidation. These characteristics make it a valuable material in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper–hafnium (8/3) can be synthesized through several methods, including:
Solid-State Reaction: This involves mixing copper and hafnium powders in the desired stoichiometric ratio and heating the mixture at high temperatures to facilitate the reaction.
Mechanical Alloying: This method involves the repeated welding, fracturing, and re-welding of copper and hafnium powders in a high-energy ball mill. This process results in the formation of a homogeneous alloy.
Melt Quenching: In this method, copper and hafnium are melted together and then rapidly cooled to form an amorphous or crystalline alloy.
Industrial Production Methods
In industrial settings, the production of copper–hafnium (8/3) often involves:
Vacuum Induction Melting: Copper and hafnium are melted together in a vacuum induction furnace to prevent oxidation and contamination. The molten alloy is then cast into molds.
Powder Metallurgy: Copper and hafnium powders are mixed, compacted, and sintered at high temperatures to form the desired alloy.
Analyse Chemischer Reaktionen
Types of Reactions
Copper–hafnium (8/3) undergoes various chemical reactions, including:
Oxidation: At high temperatures, copper–hafnium (8/3) reacts with oxygen to form copper oxide and hafnium oxide.
Reduction: The compound can be reduced using hydrogen gas to produce pure copper and hafnium metals.
Substitution: Copper–hafnium (8/3) can undergo substitution reactions with halogens to form copper halides and hafnium halides.
Common Reagents and Conditions
Oxidation: Oxygen gas at high temperatures.
Reduction: Hydrogen gas at elevated temperatures.
Substitution: Halogen gases (e.g., chlorine, bromine) at high temperatures.
Major Products
Oxidation: Copper oxide (CuO) and hafnium oxide (HfO2).
Reduction: Pure copper (Cu) and hafnium (Hf) metals.
Substitution: Copper halides (e.g., CuCl2) and hafnium halides (e.g., HfCl4).
Wissenschaftliche Forschungsanwendungen
Copper–hafnium (8/3) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Investigated for its potential use in biomedical applications, such as antimicrobial agents and drug delivery systems.
Medicine: Studied for its potential use in medical implants and devices due to its biocompatibility and mechanical strength.
Industry: Utilized in the production of high-strength, high-conductivity materials for electrical and thermal applications, such as in the aerospace and automotive industries.
Wirkmechanismus
The mechanism by which copper–hafnium (8/3) exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s high surface area and reactivity enable it to act as a catalyst in various chemical reactions, facilitating the conversion of reactants to products.
Antimicrobial Properties: Copper ions released from the compound can interact with microbial cell membranes, leading to cell lysis and death.
Biocompatibility: The compound’s biocompatibility makes it suitable for use in medical implants, where it can integrate with biological tissues without causing adverse reactions.
Vergleich Mit ähnlichen Verbindungen
Copper–hafnium (8/3) can be compared with other similar compounds, such as:
Copper–zirconium (8/3): Similar in structure and properties, but copper–hafnium (8/3) exhibits higher thermal stability and resistance to oxidation.
Copper–titanium (8/3): While both compounds have high mechanical strength, copper–hafnium (8/3) offers better electrical conductivity.
Copper–nickel (8/3): Copper–hafnium (8/3) has superior thermal conductivity and resistance to corrosion compared to copper–nickel (8/3).
Eigenschaften
CAS-Nummer |
60241-07-8 |
|---|---|
Molekularformel |
Cu8Hf3 |
Molekulargewicht |
1043.8 g/mol |
IUPAC-Name |
copper;hafnium |
InChI |
InChI=1S/8Cu.3Hf |
InChI-Schlüssel |
BAFKLLUBZXFQCZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Hf].[Hf].[Hf] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)

![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
![Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14601626.png)

![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)
![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)

